molecular formula C22H34N4 B14263755 N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) CAS No. 135439-82-6

N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine)

Cat. No.: B14263755
CAS No.: 135439-82-6
M. Wt: 354.5 g/mol
InChI Key: XJWMFEBXUZFTGJ-UHFFFAOYSA-N
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Description

N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl and benzylpropane-1,3-diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) typically involves the reaction of ethane-1,2-diamine with benzylpropane-1,3-diamine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol, with the addition of a catalyst to facilitate the reaction . The process involves the formation of a bis-amide intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols; reactions are conducted in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds.

Mechanism of Action

The mechanism of action of N1,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) involves its ability to interact with specific molecular targets. It can act as a chelating agent, binding to metal ions and inhibiting their activity. This compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1’~-(Ethane-1,2-diyl)bis(N~1~-benzylpropane-1,3-diamine) is unique due to its specific combination of ethane-1,2-diyl and benzylpropane-1,3-diamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific ligand properties and reactivity patterns.

Properties

CAS No.

135439-82-6

Molecular Formula

C22H34N4

Molecular Weight

354.5 g/mol

IUPAC Name

N'-[2-[3-aminopropyl(benzyl)amino]ethyl]-N'-benzylpropane-1,3-diamine

InChI

InChI=1S/C22H34N4/c23-13-7-15-25(19-21-9-3-1-4-10-21)17-18-26(16-8-14-24)20-22-11-5-2-6-12-22/h1-6,9-12H,7-8,13-20,23-24H2

InChI Key

XJWMFEBXUZFTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)CCN(CCCN)CC2=CC=CC=C2

Origin of Product

United States

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